Myrsinoic acid A

Übersicht

Beschreibung

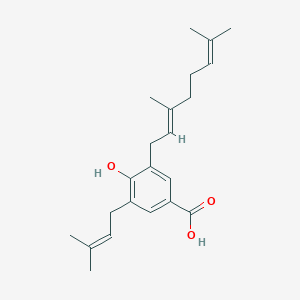

Myrsinoic acid A is a monohydroxybenzoic acid that is characterized by the substitution of a geranyl group at position 3 and a prenyl group at position 5 on the 4-hydroxybenzoic acid core. This compound is isolated from the plant Myrsine seguinii and exhibits notable anti-inflammatory activity .

Wirkmechanismus

Target of Action

Myrsinoic Acid A, a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted by a geranyl group at position 3 and a prenyl group at position 5 , primarily targets methioninase , an enzyme involved in the metabolism of the amino acid methionine . Methioninase plays a crucial role in various biological processes, including the synthesis of proteins and other important biomolecules.

Mode of Action

This compound acts as an inhibitor of methioninase . By binding to this enzyme, it prevents the normal breakdown of methionine, leading to a decrease in the production of methionine metabolites. This inhibition can disrupt various biochemical processes that rely on these metabolites, leading to the compound’s observed biological effects.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the methionine metabolism pathway . By inhibiting methioninase, this compound disrupts the normal breakdown of methionine, leading to alterations in the levels of various downstream metabolites. This can have wide-ranging effects on cellular function, as methionine and its metabolites play key roles in a variety of biological processes.

Result of Action

The inhibition of methioninase by this compound leads to a decrease in the production of methionine metabolites . This can disrupt various biochemical processes that rely on these metabolites, potentially leading to a variety of molecular and cellular effects. For example, this compound has been found to exhibit anti-inflammatory activity , which could be a result of its impact on methionine metabolism.

Biochemische Analyse

Biochemical Properties

Myrsinoic acid A plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme methionine gamma-lyase (EC 4.4.1.11). This enzyme is involved in the metabolism of sulfur-containing amino acids. By inhibiting methionine gamma-lyase, this compound can interfere with the production of hydrogen sulfide, a compound implicated in various physiological and pathological processes . Additionally, this compound has been identified as a DNA polymerase λ-specific inhibitor, which contributes to its antineoplastic activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to suppress the production of pro-inflammatory cytokines, thereby reducing inflammation. This compound also influences cell signaling pathways, particularly those involved in inflammation and cancer. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits methionine gamma-lyase, thereby reducing the production of hydrogen sulfide . Additionally, this compound inhibits DNA polymerase λ, which is crucial for DNA replication and repair. This inhibition can lead to the suppression of tumor cell proliferation. The compound also modulates the activity of various signaling molecules and transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease upon prolonged exposure to light and air. In in vitro studies, this compound has shown sustained anti-inflammatory and antineoplastic effects over several hours . Long-term studies in vivo have demonstrated that the compound can maintain its efficacy in reducing inflammation and tumor growth over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antineoplastic activities without noticeable adverse effects. At higher doses, this compound can cause toxicity, including liver and kidney damage . The threshold for these toxic effects varies among different animal species, but careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of sulfur-containing amino acids. It interacts with enzymes such as methionine gamma-lyase, leading to the inhibition of hydrogen sulfide production . This interaction affects the overall metabolic flux and levels of various metabolites, including methionine and its derivatives. Additionally, this compound can influence the activity of other enzymes and cofactors involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern is crucial for its therapeutic effects, as it ensures that this compound reaches its target sites in sufficient concentrations .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is essential for its role in modulating cellular metabolism and signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Myrsinoic acid A can be synthesized through a multi-step process involving the esterification of benzoic acid derivatives followed by selective functional group modifications. One common method involves the reflux of methyl ester derivatives with potassium hydroxide in a mixture of methanol and water. The reaction mixture is then acidified and extracted with ethyl acetate. The organic layer is dried, and the product is purified using silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent choice, and purification techniques would be essential for efficient production.

Analyse Chemischer Reaktionen

Reaktionstypen: Myrsinoinsäure A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Carboxylgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators können Substitutionsreaktionen erleichtern.

Hauptprodukte:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Myrsinoinsäure A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als Vorläufer für die Synthese verschiedener Derivate mit potenziellen biologischen Aktivitäten.

Biologie: Sie wird verwendet, um die Auswirkungen von Naturstoffen auf zelluläre Prozesse zu untersuchen.

Medizin: Myrsinoinsäure A weist entzündungshemmende und antineoplastische Eigenschaften auf, was sie zu einem Kandidaten für die Medikamentenentwicklung macht

Industrie: Sie wird für ihre potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Mittel erforscht.

5. Wirkmechanismus

Myrsinoinsäure A übt ihre Wirkungen über mehrere Wege aus:

Entzündungshemmende Aktivität: Sie hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen, wodurch Entzündungen reduziert werden.

Antineoplastische Aktivität: Sie interferiert mit der Wirkung von Enzymen, die an der Zellproliferation beteiligt sind, wie z. B. Methionin-gamma-Lyase.

Ähnliche Verbindungen:

Myrsinoinsäure B: Ähnliche Struktur mit Variationen in den Seitenketten, zeigt auch entzündungshemmende Aktivität.

Myrsinoinsäure C: Ein weiteres Derivat mit ähnlichen biologischen Aktivitäten.

Myrsinoinsäure E: Eine neuartige Verbindung mit zwei Geranyl-Gruppen, die eine starke entzündungshemmende Aktivität zeigt.

Einzigartigkeit: Myrsinoinsäure A ist einzigartig aufgrund ihres spezifischen Substitutionsschemas am Benzoesäurekern, das zu ihren besonderen biologischen Aktivitäten beiträgt. Ihre Kombination aus Geranyl- und Prenyl-Gruppen verbessert ihre Interaktion mit biologischen Zielmolekülen, was sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Vergleich Mit ähnlichen Verbindungen

Myrsinoic Acid B: Similar structure with variations in the side chains, also exhibits anti-inflammatory activity.

Myrsinoic Acid C: Another derivative with similar biological activities.

Myrsinoic Acid E: A novel compound with two geranyl groups, showing strong anti-inflammatory activity.

Uniqueness: Myrsinoic acid A is unique due to its specific substitution pattern on the benzoic acid core, which contributes to its distinct biological activities. Its combination of geranyl and prenyl groups enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-15(2)7-6-8-17(5)10-12-19-14-20(22(24)25)13-18(21(19)23)11-9-16(3)4/h7,9-10,13-14,23H,6,8,11-12H2,1-5H3,(H,24,25)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXGLLRPXXXJER-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2-(4-Isopropylphenoxy)ethyl]adenine](/img/structure/B1245658.png)

![(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol](/img/structure/B1245663.png)

![4-[5-(4-Amino-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B1245667.png)